3-(Cyclopropylmethoxy)-1-(furan-2-carbonyl)pyrrolidine
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Overview
Description
3-(Cyclopropylmethoxy)-1-(furan-2-carbonyl)pyrrolidine is a complex organic compound that features a cyclopropylmethoxy group, a furan-2-carbonyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-1-(furan-2-carbonyl)pyrrolidine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the dehydrogenative coupling of furfuryl alcohol with carbonyl compounds under mild reaction conditions, using iPr PNP-Mn as the catalyst and a weak base like Cs2CO3 . This method allows for the efficient production of carbonyl furan derivatives, which can then be further modified to introduce the cyclopropylmethoxy and pyrrolidine groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-1-(furan-2-carbonyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarbonyl derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarbonyl derivatives, while reduction of the carbonyl group can produce alcohol derivatives.
Scientific Research Applications
3-(Cyclopropylmethoxy)-1-(furan-2-carbonyl)pyrrolidine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-1-(furan-2-carbonyl)pyrrolidine involves its interaction with molecular targets and pathways within biological systems. The furan ring and pyrrolidine moiety can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbonyl derivatives: These compounds share the furan-2-carbonyl group and may have similar reactivity and applications.
Cyclopropylmethoxy derivatives: Compounds with the cyclopropylmethoxy group may exhibit similar chemical properties and reactivity.
Pyrrolidine derivatives: These compounds contain the pyrrolidine ring and may have similar biological activity.
Uniqueness
3-(Cyclopropylmethoxy)-1-(furan-2-carbonyl)pyrrolidine is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C13H17NO3 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C13H17NO3/c15-13(12-2-1-7-16-12)14-6-5-11(8-14)17-9-10-3-4-10/h1-2,7,10-11H,3-6,8-9H2 |
InChI Key |
ANTSTILYYXMWSX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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